molecular formula C8H8N2O3 B1270844 1-(2-Amino-4-nitrophenyl)ethanone CAS No. 56515-58-3

1-(2-Amino-4-nitrophenyl)ethanone

Cat. No.: B1270844
CAS No.: 56515-58-3
M. Wt: 180.16 g/mol
InChI Key: DCOHKZQTKLIIGK-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Within the broader landscape of organic chemistry, 1-(2-Amino-4-nitrophenyl)ethanone is recognized as a highly functionalized aromatic building block. The strategic placement of its three key functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive acetyl group—governs its chemical behavior and establishes its utility in synthesis.

The amino group ortho to the acetyl group can readily participate in cyclization reactions, a fundamental strategy in the synthesis of heterocyclic systems. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can itself be a site for chemical transformation, for instance, through reduction to an amino group, opening pathways to further derivatization. The acetyl group provides a carbonyl function, which is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. This trifecta of reactivity positions the compound as a key starting material for constructing more complex molecular architectures. Nitroaromatic compounds, in general, are widely utilized as intermediates in the synthesis of dyes, pesticides, and other specialty chemicals. researchgate.netnih.gov

Significance as a Versatile Synthetic Precursor and Chemical Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic precursor for a wide array of heterocyclic compounds, most notably quinolines. Quinolines and their derivatives are a critical class of N-heterocycles due to their prevalence in natural products and their wide range of pharmacological activities. wikipedia.org

A key reaction leveraging this compound is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to form a quinoline (B57606) ring. The amino group and the acetyl group of this compound are perfectly poised to undergo this transformation, making it an ideal substrate for creating highly substituted quinolines. wikipedia.org The resulting 7-nitroquinolines can be further modified, for example, by reducing the nitro group, to access a diverse library of compounds.

The versatility of this precursor is demonstrated in its application to synthesize various substituted quinolines by reacting it with different dicarbonyl compounds or their equivalents. These reactions provide a straightforward entry to complex scaffolds that are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

Table 2: Examples of Quinolines Synthesized via Friedländer Annulation

Reactant A Reactant B (α-Methylene Compound) Product Type
This compound 1,3-Dicarbonyl Compound 2,4-Disubstituted-7-nitroquinoline researchgate.net
This compound Ethyl Acetoacetate 2-Methyl-4-hydroxy-7-nitroquinoline

Beyond quinolines, the reactivity profile of this compound suggests its potential as a precursor for other heterocyclic systems. For instance, related ortho-aminoaryl ketones are known to be starting materials for the synthesis of benzodiazepines, quinoxalines, and other fused heterocycles. The presence of the nitro group offers a handle for tuning the electronic and photophysical properties of the resulting molecules, which is particularly relevant in the development of novel dyes and fluorescent materials. researchgate.net Research on related nitrophenyl-containing compounds has shown their utility in creating complex heterocyclic structures like tetrahydroisoquinolines, highlighting the broad synthetic potential of this class of molecules. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOHKZQTKLIIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56515-58-3
Record name 2'-Amino-4'-nitroacetophenone hydrochloride
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Synthetic Methodologies for 1 2 Amino 4 Nitrophenyl Ethanone

Established Synthetic Routes

Established synthetic routes for 1-(2-Amino-4-nitrophenyl)ethanone and related structures rely on fundamental organic reactions, including the strategic introduction of nitro and amino groups onto an acetophenone (B1666503) framework.

Nitration of Protected Acetophenone Derivatives

A primary method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution. For a molecule like this compound, direct nitration of 2-aminoacetophenone is problematic due to the high reactivity of the amino group, which can be oxidized or lead to undesired products. Therefore, a common strategy involves a three-step process of protection, nitration, and deprotection.

The amino group of a starting acetophenone derivative is first protected, often by acylation to form an amide. This protected compound is then subjected to nitration. The nitration of acetophenone is a well-studied, yet highly exothermic reaction that requires careful temperature control. google.comresearchgate.net Typical nitrating agents include a mixture of concentrated sulfuric acid and nitric acid, or fuming nitric acid, with reactions often conducted at low temperatures, such as between -10°C and 10°C, to manage the reaction's thermal profile and improve selectivity. google.comresearchgate.netepo.org Following the introduction of the nitro group, the protecting group is removed to yield the final amino-nitrophenyl ethanone (B97240) product. A patent also describes the nitration of acetophenone derivatives using a catalyst consisting of a metal or an inorganic acid in the presence of nitrogen oxides and ozone. google.com

Reductive Synthesis Approaches

Reductive methods offer an alternative pathway, typically starting from a dinitro-substituted precursor. In this approach, a compound such as 1-(2,4-dinitrophenyl)ethanone would undergo selective reduction of one nitro group to an amino group. The choice of reducing agent and reaction conditions is critical to achieve mono-reduction without affecting the second nitro group or the ketone functionality.

Various reducing agents have been successfully employed for the reduction of nitro groups on aromatic rings. researchgate.net A particularly relevant analogue is the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol (B125904), which can be achieved using sodium sulfide (B99878) in an aqueous solution of ammonium chloride and ammonia. orgsyn.org This method's selectivity makes it a strong candidate for application to dinitroacetophenone derivatives. Other common reducing systems include tin(II) chloride (SnCl₂) and catalytic hydrogenation, providing a range of options for chemists to optimize the synthesis based on substrate compatibility and desired yield. epo.orgresearchgate.net

Table 1. Selected Reducing Agents for Nitro Group Reduction on Substituted Acetophenones.
Reducing Agent/SystemTypical ConditionsNotesReference
Sodium Sulfide (Na₂S)Ethanol (B145695) or aqueous ammonia/ammonium chloride, elevated temperature (e.g., 70-85°C)Often used for selective reduction of one nitro group in dinitro compounds. epo.orgorgsyn.org
Tin(II) Chloride (SnCl₂)Ethanol, often with acidA common and effective reagent for nitro group reduction. epo.org
Catalytic Hydrogenation (e.g., Pd/C)Hydrogen gas, methanol or ethyl acetate (B1210297) solventCan sometimes reduce other functional groups; selectivity can be an issue. researchgate.net
Hydrazine HydrateEthanol, often with a catalyst like Raney NickelEffective for reducing nitro-derivatives of N-phenyl azacrown ethers. researchgate.net

Nucleophilic Ring-Opening Reactions for Related Amino-Nitrophenyl Ethanol Derivatives

While not a direct synthesis of the target ethanone, nucleophilic ring-opening of epoxides is a crucial method for producing β-amino alcohols, which are structurally related and can serve as precursors. rsc.orgscirp.org This reaction involves an epoxide ring being opened by a nucleophile, such as an amine. rroij.comjsynthchem.com

To synthesize a related amino-nitrophenyl ethanol derivative, one could react a nitrophenyl-substituted epoxide with an amine or, conversely, react an epoxide with a nitroaniline. The regioselectivity of the attack—whether the nucleophile adds to the more or less substituted carbon of the epoxide—is a key consideration. rroij.com In basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.org In acidic conditions, the mechanism has more SN1 character, and the nucleophile tends to attack the more substituted carbon, which can better stabilize a partial positive charge. jsynthchem.comlibretexts.org The use of specific catalysts can also control the regioselectivity of the reaction. rsc.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Advanced strategies are being applied to the synthesis of complex molecules like this compound to improve yields, reduce waste, and streamline processes.

Multicomponent Reactions (MCRs) Incorporating Aminophenyl Ethanone Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product. nih.govnih.gov These reactions are highly atom-economical and efficient, making them attractive for building diverse molecular libraries for applications such as drug discovery. rug.nl

The this compound scaffold possesses both a nucleophilic primary amine and an electrophilic ketone, making it a potentially valuable building block for various MCRs. For example, the amino group could participate as the amine component in well-known MCRs like the Ugi, Passerini, or Biginelli reactions. The ketone could act as the carbonyl component. This dual reactivity allows for the rapid construction of complex heterocyclic structures. beilstein-archives.orgchemicalpapers.com

Table 2. Potential Multicomponent Reactions for Aminophenyl Ethanone Scaffolds.
Reaction NameComponentsPotential Role of this compoundReference
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideCan serve as the amine and/or ketone component. nih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanideCan serve as the ketone component. nih.gov
Biginelli ReactionAldehyde, β-Ketoester, Urea/Thiourea (B124793)The aminophenyl ethanone itself is not a direct component, but its structural motifs are common in related syntheses. nih.gov
Groebke-Blackburn-Bienaymé (GBB) ReactionAldehyde, Isocyanide, Aminopyridine/related N-nucleophileThe amino group could potentially act as the N-nucleophile. beilstein-archives.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, minimizing hazards, and improving energy efficiency. kean.edu These principles can be applied to the synthesis of this compound.

A key area for improvement is the use of continuous flow chemistry, particularly for hazardous reactions like nitration. researchgate.net Continuous flow reactors, such as simple tubular reactors, offer superior heat transfer compared to batch reactors, allowing for safer execution of highly exothermic reactions. google.comepo.org This technology leads to better process control, shorter reaction times, and more uniform product output. google.comresearchgate.net The synthesis of aminoacetophenones from acetophenone has been successfully demonstrated using a two-step continuous flow process involving nitration followed by reduction. researchgate.net Other green principles applicable to this synthesis include the use of less hazardous solvents, catalytic reagents over stoichiometric ones, and designing processes that maximize atom economy, an area where MCRs excel. kean.edu

Table of Mentioned Compounds

Table 3. Chemical Compounds Mentioned in the Article.
Compound Name
This compound
2-aminoacetophenone
1-(2,4-dinitrophenyl)ethanone
2,4-dinitrophenol
2-amino-4-nitrophenol
m-nitroacetophenone
4-nitroacetophenone
4-aminoacetophenone
Sulfuric Acid
Nitric Acid
Sodium Sulfide
Ammonium Chloride
Ammonia
Tin(II) Chloride
Hydrazine Hydrate
2-aminopyridine
naphtho[1,2-f] researchgate.netresearchgate.netoxazepine
imidazopyridine-fused isoquinolinones
Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the need for conventional solvents. These reactions can lead to improved yields, shorter reaction times, and easier product purification.

While specific research on the solvent-free synthesis of this compound is not extensively documented, the principles can be applied to key steps in its synthesis, such as the reduction of a dinitro precursor. For instance, the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, a related transformation, has been described under conditions that can be adapted to be solvent-free. In one patented method, the reduction step using hydrazine hydrate in the presence of a catalyst is noted to be feasible under solvent-free conditions researchgate.net. This suggests that a similar reduction of a suitable dinitrophenyl precursor to an amino-nitrophenyl compound could be achieved without a solvent, potentially using mechanical grinding or heating the neat reactants.

Key Research Findings:

Elimination of solvents reduces waste and environmental impact.

Reactions can sometimes proceed faster and with higher efficiency than in solution.

The methodology is applicable to reduction reactions, a key step in the synthesis of amino-nitro aromatic compounds researchgate.net.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods researchgate.netepo.org. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating researchgate.net.

This technology is particularly effective for reactions like nitration and the synthesis of heterocyclic compounds. For example, microwave-assisted nitration of phenol using calcium nitrate and acetic acid has been shown to be complete in just one minute with a high yield of 89% researchgate.net. Similarly, the synthesis of various quinoline (B57606) derivatives, which involves the reaction of anilines, has been significantly improved under microwave irradiation, often in solvent-free (neat) conditions, with reaction times as short as 20-25 minutes nih.gov.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions for Related Syntheses This table is generated based on data from analogous reactions to illustrate the potential advantages of microwave assistance.

Reaction TypeConventional Method TimeMicrowave-Assisted TimeConventional YieldMicrowave-Assisted YieldReference
Nitration of PhenolSeveral hours1 minModerate89% researchgate.net
Quinoline SynthesisHours to days20-25 min34%72% nih.gov
Gewald Reaction (Aminothiophene Synthesis)4 hours20 minModerateHigh organic-chemistry.org
Catalytic Approaches (e.g., Organocatalysis, Metal-Catalysis)

Catalytic methods are fundamental to modern organic synthesis, offering pathways to products with high efficiency and selectivity. Both metal-based and organic catalysts play crucial roles.

Metal-Catalysis: Metal catalysts, particularly those based on palladium, nickel, copper, and gold, are highly effective for key transformations such as reduction and cross-coupling reactions. In the context of synthesizing this compound, a critical step is often the selective reduction of a nitro group. Research has shown that metal nanoparticles (e.g., Cu, Ag, Au) supported on materials like magnetite are effective catalysts for the reduction of nitrophenols to aminophenols nih.gov. For instance, the reduction of a nitroacetophenone to an aminoacetophenone can be efficiently achieved using catalysts like tin(II) chloride (SnCl₂) or through catalytic hydrogenation with palladium on carbon (Pd/C) epo.orgresearchgate.net.

Organocatalysis: Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis. While often focused on creating chiral molecules, organocatalysts like 4-methylbenzenesulfonic acid have also been used to efficiently synthesize polysubstituted pyrroles in multicomponent reactions involving arylamines and aldehydes under mild conditions nih.gov. For the synthesis of this compound, an organocatalytic approach could potentially be employed in a step involving the formation of a C-C or C-N bond, offering a metal-free alternative.

Applications in Flow Chemistry for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, scalability, and control over reaction parameters. This is particularly true for highly exothermic or hazardous reactions like nitration researchgate.net.

The synthesis of aminoacetophenone isomers has been successfully translated to a continuous two-step flow process, demonstrating the viability of this technology epo.orggoogle.comgoogle.comresearchgate.net. This process typically involves:

Continuous Nitration: Acetophenone is mixed with a nitrating agent (e.g., fuming nitric acid) in a microreactor or tubular reactor at controlled low temperatures (−10 to 10 °C). The short residence time and excellent heat transfer in the flow reactor allow for safe handling of the exothermic reaction, leading to high conversion rates epo.orggoogle.com.

Continuous Reduction: The resulting nitroacetophenone intermediate is then fed into a second flow reactor where it is mixed with a reducing agent (such as SnCl₂ or sodium sulfide) at an elevated temperature (e.g., 100 °C) to produce the final aminoacetophenone product with high yield and purity epo.orggoogle.com.

This methodology provides a robust and scalable route to amino-substituted acetophenones and could be directly adapted for the synthesis of this compound from a suitable precursor like 2-aminoacetophenone.

Table 2: Representative Data from Continuous Flow Synthesis of m-Aminoacetophenone This table presents data from an analogous synthesis to illustrate the parameters and outcomes of a flow chemistry approach.

StepReactantsReactor TypeTemperature (°C)Residence TimeConversion/YieldReference
NitrationAcetophenone, Fuming Nitric AcidTubular Reactor-106 min95.5% Conversion epo.org
Reductionm-Nitroacetophenone, SnCl₂·2H₂OTubular Reactor (8.5 ml)10022 min100% Yield epo.orggoogle.com

Reactivity and Chemical Transformations of 1 2 Amino 4 Nitrophenyl Ethanone

Fundamental Reaction Pathways

The reactivity of 1-(2-Amino-4-nitrophenyl)ethanone is characterized by several fundamental reaction pathways, including functional group interconversions, oxidation, and electrophilic aromatic substitution. These reactions allow for the selective modification of the molecule to yield a diverse array of derivatives.

Functional Group Interconversions: Nitro Group Reduction and Amino Group Derivatization

Nitro Group Reduction:

The nitro group of this compound can be readily reduced to an amino group under various conditions, transforming the molecule into 1-(2,4-diaminophenyl)ethanone. This conversion is a critical step in many synthetic sequences. Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Catalytic hydrogenation is generally efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective in converting the nitro group to an amine. masterorganicchemistry.com

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride can also be used for this reduction, sometimes offering chemoselectivity in molecules with multiple reducible functional groups. wikipedia.orgscispace.com For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH4) are generally not suitable for reducing aromatic nitro compounds to amines as they tend to produce azo compounds. commonorganicchemistry.commasterorganicchemistry.com

Amino Group Derivatization:

The primary amino group in this compound is nucleophilic and can undergo a variety of derivatization reactions. These reactions are essential for introducing new functionalities and for protecting the amino group during subsequent transformations. masterorganicchemistry.com Common derivatization reactions include:

Acylation: The amino group can be acylated to form amides. This is often done to protect the amino group from unwanted side reactions. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. For example, derivatization reagents with a 2-nitrophenylsulfonyl moiety have been developed for the analysis of amino acids. mdpi.com

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form Schiff bases (imines).

The derivatization of amino acids is a common practice in analytical chemistry to improve their detection and separation. waters.commdpi.com The choice of derivatization reagent depends on the specific analytical technique being used. nih.gov

Oxidation Reactions

The acetyl group of this compound can undergo oxidation reactions. One notable transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. masterorganicchemistry.com This reaction provides a pathway to introduce an oxygen atom adjacent to the carbonyl carbon, leading to the formation of an ester linkage.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is directed by the existing substituents. The amino group is a strongly activating, ortho-, para-directing group, while the nitro and acetyl groups are deactivating, meta-directing groups. masterorganicchemistry.commasterorganicchemistry.com

Due to the powerful activating effect of the amino group, electrophilic substitution will predominantly occur at the positions ortho and para to it (positions 3 and 5). However, the steric hindrance from the adjacent acetyl group and the deactivating effect of the nitro group can influence the substitution pattern. The strong activation by the amino group can sometimes lead to multiple substitutions on the aromatic ring. masterorganicchemistry.com To control the reactivity and achieve selective substitution, the amino group is often protected as an amide before carrying out the EAS reaction. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

Role as a Key Intermediate in Heterocyclic Compound Synthesis

This compound is a crucial building block in the synthesis of a variety of heterocyclic compounds. rsc.orgrsc.org Its functional groups provide the necessary reactive sites for cyclization reactions, leading to the formation of fused ring systems.

Formation of Quinoline (B57606) Derivatives

Quinolone and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. mdpi.com One synthetic route to quinolones involves the condensation of o-aminoacetophenones with other reagents. For example, the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (B89532) yields an enaminone, which can then undergo reductive cyclization to form a 4-quinolone. researchgate.net A similar strategy can be envisioned starting from this compound, where the amino group and the acetyl group participate in the cyclization to form the quinoline ring system. The synthesis of substituted quinolines often involves intramolecular cyclization of intermediates derived from o-substituted anilines. nih.gov

Pyrimidine (B1678525) and Pyrazolo-Pyrimidine Derivatization

The amino and acetyl groups of this compound are suitably positioned to participate in condensation reactions to form six-membered heterocyclic rings like pyrimidines. Pyrimidine derivatives are known for their diverse pharmacological properties. researchgate.net For instance, cyclization with reagents like p-nitroacetophenone can lead to the formation of fused pyrimidine systems. rsc.org

Furthermore, this compound can serve as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov These compounds are of interest in medicinal chemistry. The synthesis often involves the initial formation of a pyrazole (B372694) ring followed by the construction of the fused pyrimidine ring. For example, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from appropriately substituted pyrazoles. nih.govtsijournals.comresearchgate.net

Thiazole (B1198619) and Oxazole (B20620) Scaffold Construction

The presence of an α-amino ketone moiety in this compound makes it a suitable precursor for the synthesis of thiazole and oxazole rings, which are important scaffolds in medicinal chemistry.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. While direct application to this compound is not explicitly detailed in the provided context, the general principle involves the reaction of a compound containing a thiocarbonyl group with an α-halocarbonyl compound. A general approach to thiazole synthesis involves reacting acetophenones with thiourea (B124793) in the presence of iodine and ethanol (B145695) under reflux conditions. youtube.com The iodine facilitates the formation of an α-halogenated intermediate, which then reacts with thiourea to form the aminothiazole ring. youtube.com Various substituted thiazoles have been synthesized using multi-component reactions, highlighting the versatility of this scaffold's construction. nih.govacs.org

Oxazole Synthesis: The construction of oxazole rings can be achieved through several synthetic strategies. One common method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. While not directly starting from this compound, the principle involves the acylation of the amino group followed by cyclodehydration. Another approach involves the reaction of α-diazoketones with amides, catalyzed by trifluoromethanesulfonic acid, to yield 2,4-disubstituted oxazoles. organic-chemistry.org Furthermore, visible-light photocatalysis using α-bromoketones and benzylamines offers a modern and mild route to substituted oxazoles. organic-chemistry.org

Synthesis of Oxazaheterocycles (e.g., 1,3-Oxazolidin-2-one, Morpholin-2,3-dione)

The amino and acetyl groups of this compound can be manipulated to form various oxazaheterocycles.

1,3-Oxazolidin-2-one Synthesis: The synthesis of the 1,3-oxazolidin-2-one ring system often involves the reaction of a β-amino alcohol with phosgene (B1210022) or a phosgene equivalent. For instance, 4-(4-aminophenyl)-3-morpholinone is a key precursor for the synthesis of certain oxazolidinone-based therapeutic agents. google.com This suggests that derivatization of the amino group of a related phenyl-morpholinone structure is a viable pathway.

Participation in Carbon-Carbon Bond Forming Reactions

The acetyl group of this compound is a key functional handle for participating in carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.

Aldol (B89426) Condensation Reactions for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation, a type of aldol condensation, is a widely used method for the synthesis of chalcones. tsijournals.com This reaction involves the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. acs.org In the context of this compound, the acetyl group can react with various substituted aromatic aldehydes to produce a series of chalcone derivatives. researchgate.net These chalcones, characterized by an α,β-unsaturated carbonyl system, are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. acs.org The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. acs.orgresearchgate.net

Table 1: Examples of Chalcone Synthesis via Aldol Condensation

Acetophenone DerivativeAldehydeBaseProductReference
4-AminoacetophenoneSubstituted Aromatic AldehydesKOH4-Amino chalcones researchgate.net
Acetophenonep-MethoxybenzaldehydeNaOH4-Methoxychalcone wpmucdn.com
1-(2′,4′-Difluorobiphenyl-4-yl)ethanoneVarious AldehydesNaOH(E)-1-(2′,4′-Difluorobiphenyl-4-yl)-3-arylprop-2-en-1-ones acs.org
2-Hydroxy-1-acetonaphthoneAldehyde DerivativesKOHNovel chalcones researchgate.net

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgfishersci.co.ukchem-station.com To utilize this compound in a Suzuki-Miyaura reaction, it would first need to be functionalized with a halide (e.g., bromine or iodine) or converted into a boronic acid or ester derivative.

For instance, a related compound, 1-(2-amino-5-bromophenyl)ethanone, can be prepared by brominating 1-(2-aminophenyl)ethanone with N-bromosuccinimide. rsc.org This brominated intermediate can then undergo a Suzuki-Miyaura coupling with various aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield biaryl products. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and can be optimized for different substrates. nih.govnih.gov

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling

OrganohalideOrganoboron ReagentCatalyst SystemBaseSolventTemperatureReference
Aryl/Vinyl HalideAryl/Vinyl Boronic Acid/EsterPd(0) CatalystVarious BasesVarious SolventsRoom Temp to 150°C fishersci.co.uk
ortho-BromoanilinesBenzyl, Alkyl, Aryl, Alkenyl Boronic EstersCataXCium A Pd G3Cs₂CO₃2-MeTHF/H₂O80°C nih.gov
1-(2-Amino-5-bromophenyl)ethanoneAryl Boronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100°C rsc.org
meso-Triaryl Corrole BromideHeteroaromatic Boronic Acids/EstersSPhos/Pd₂(dba)₃ or Pd-precatalystNot SpecifiedNot Specified45-80°C nih.gov

Mechanistic Investigations of 1 2 Amino 4 Nitrophenyl Ethanone Transformations

Elucidation of Reaction Mechanisms

Understanding the fundamental reaction pathways of 1-(2-amino-4-nitrophenyl)ethanone is crucial for its application as a synthetic intermediate. Research has focused on the reactivity of its different functional moieties, including the nucleophilic character of the amino group, the reduction of the nitro group, and the role of protonation in directing reaction outcomes.

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, with the SN2 (Substitution Nucleophilic Bimolecular) mechanism being a key pathway. This mechanism involves a concerted, single-step process where a nucleophile attacks an electrophilic center at the same time as a leaving group departs. The reaction proceeds via a backside attack, leading to an inversion of stereochemical configuration at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

In the context of this compound, the molecule presents several sites for potential chemical interaction. While the alpha-carbon of the ethanone (B97240) side chain could theoretically serve as an electrophilic center for an SN2 reaction (for instance, if it were first halogenated to create a good leaving group), the predominant reactivity reported in the literature involves the potent nucleophilic character of the aromatic amino group. This amino group readily participates in condensation and cyclization reactions, which are central to the derivatization of this compound. For example, in the Friedländer synthesis, the amino group acts as the initial nucleophile, attacking a carbonyl group of another reactant to initiate a cyclocondensation cascade. wikipedia.orgorganic-chemistry.org Similarly, nucleophilic aromatic substitution (SNAr) reactions, which proceed through a different, two-step addition-elimination mechanism involving a Meisenheimer intermediate, are also a consideration for highly activated aromatic rings, though distinct from the concerted SN2 pathway. nih.govresearchgate.net

The reduction of the nitro group is one of the most significant transformations of this compound, converting it into 1-(2,4-diaminophenyl)ethanone, a valuable precursor for various heterocyclic compounds like quinolines. nih.gov The reduction of aromatic nitro compounds is a well-established process that can be achieved through several methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

The mechanistic pathway for this transformation is a six-electron reduction. nih.gov The process occurs sequentially, proceeding through distinct intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamino intermediate before the final amine is formed. nih.gov

Stepwise Reduction of Aromatic Nitro Group: R-NO₂ → R-N=O → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamino) → (Amine)

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemConditionsNotes
Catalytic Hydrogenation
H₂, Pd/CHydrogen gas, Palladium on CarbonA very common and efficient method. masterorganicchemistry.com
H₂, Raney NiHydrogen gas, Raney NickelEffective alternative to Pd/C. masterorganicchemistry.com
Dissolving Metal Reduction
Fe, HCl or AcOHIron metal in hydrochloric or acetic acidA classic, reliable method often used in domino reactions. nih.govmasterorganicchemistry.com
Sn, HClTin metal in hydrochloric acidAnother traditional method for nitro group reduction. youtube.com
Zn, HCl or AcOHZinc metal in hydrochloric or acetic acidA mild method for reducing nitro groups. masterorganicchemistry.com

Acid-base equilibria play a critical role in modulating the reactivity of this compound. The molecule contains both a basic amino group and a carbonyl group that can be protonated under acidic conditions. The protonation state of these groups can either activate or deactivate the molecule towards certain reaction pathways. Protonation of the amino group, for example, would render it non-nucleophilic, preventing it from participating in condensation reactions. Conversely, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

These equilibria are central to the mechanism of acid-catalyzed derivatizations, such as the Friedländer synthesis of quinolines. wikipedia.orgresearchgate.net In this reaction, this compound reacts with a compound containing an α-methylene ketone. The mechanism can proceed through two viable pathways, both involving protonation and charged intermediates. wikipedia.org

Aldol-first pathway: The reaction begins with an aldol (B89426) condensation between the reactants, followed by cyclization and dehydration.

Schiff base-first pathway: The initial step is the formation of a Schiff base (or imine) between the amino group and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline (B57606) ring. wikipedia.org

In the Schiff base pathway, protonation of the intermediate carbinolamine facilitates the elimination of water to form a resonance-stabilized iminium ion. This iminium ion is a key intermediate that undergoes tautomerization and cyclization. The entire sequence is a series of equilibria that are driven towards the final aromatic quinoline product.

Catalytic Mechanistic Studies in Derivatization

Catalysis is essential for the efficient derivatization of this compound into more complex molecules, particularly nitrogen-containing heterocycles. Mechanistic studies have focused on understanding how catalysts, including both Brønsted and Lewis acids, facilitate these transformations.

The Friedländer annulation is a prime example of a catalytic derivatization reaction involving this substrate. organic-chemistry.org The reaction, which condenses a 2-aminoaryl ketone with an α-methylene ketone, can be sluggish without a catalyst but is effectively promoted by various acids. wikipedia.orgorganic-chemistry.org

Brønsted Acid Catalysis: Acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) accelerate the reaction. wikipedia.orgorganic-chemistry.org The catalytic cycle involves protonating the carbonyl group of the ketone, which activates it for nucleophilic attack by the amino group of this compound. The catalyst also facilitates the subsequent dehydration steps by protonating hydroxyl groups, turning them into good leaving groups (water).

Lewis Acid Catalysis: Lewis acids such as iodine, zinc bromide (ZnBr₂), or lanthanide triflates (e.g., Ytterbium(III) triflate, Neodymium(III) nitrate) are also effective catalysts. wikipedia.orgresearchgate.netjk-sci.com The Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This coordination enhances the rate of both the initial nucleophilic attack and the subsequent cyclization steps. researchgate.net

Another important catalytic derivatization is the Bohlmann-Rahtz pyridine synthesis, which constructs substituted pyridines from enamines and ethynylketones. organic-chemistry.orgwikipedia.org While this compound itself is not an enamine, it can be converted into one to participate in this synthesis. The crucial cyclodehydration step of this reaction often requires high temperatures but can be significantly accelerated by acid catalysis, with reagents like acetic acid or Amberlyst-15 ion-exchange resin lowering the required activation energy. jk-sci.comorganic-chemistry.org

Table 2: Selected Catalysts for the Friedländer Synthesis of Quinolines

Catalyst TypeExample CatalystMechanistic Role
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Protonates carbonyl group, activating it for nucleophilic attack; facilitates dehydration. wikipedia.orgorganic-chemistry.org
Brønsted Acid Trifluoroacetic acid (TFA)Acts as a strong acid catalyst to promote condensation and cyclization. wikipedia.org
Lewis Acid Iodine (I₂)Activates carbonyl group via coordination. wikipedia.orgorganic-chemistry.org
Lewis Acid Neodymium(III) nitrateServes as a Lewis acid to catalyze the annulation efficiently. wikipedia.org
Lewis Acid Ytterbium(III) triflateA powerful Lewis acid catalyst shown to be effective in Friedländer-type reactions. researchgate.net

Advanced Characterization Techniques in the Study of 1 2 Amino 4 Nitrophenyl Ethanone and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, UV-Vis, and Mass Spectrometry provide a detailed "fingerprint" of the compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced version, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org

The key functional groups in 1-(2-Amino-4-nitrophenyl)ethanone each have characteristic absorption bands:

Amino group (N-H): Asymmetric and symmetric stretching vibrations typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹.

Nitro group (N-O): Strong asymmetric and symmetric stretching vibrations are expected around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Ketone group (C=O): A strong, sharp absorption band due to the carbonyl stretch is expected in the region of 1670-1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.

Aromatic ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
N-H Bend1580 - 1650Medium-Strong
Nitro (-NO₂)N-O Asymmetric Stretch1500 - 1560Strong
N-O Symmetric Stretch1330 - 1370Strong
Ketone (-COCH₃)C=O Stretch1670 - 1700Strong
Aromatic RingC=C Stretch1450 - 1600Variable
C-H Stretch3000 - 3100Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems and chromophores. The aromatic ring, nitro group, and carbonyl group in this compound act as chromophores. The presence of these conjugated systems results in characteristic absorption maxima (λ_max). For the closely related compound 2-Amino-4-nitrophenol (B125904), absorption maxima are observed at 224 nm, 262 nm, and 308 nm. chemicalbook.com Similar absorption patterns are expected for this compound, likely involving π→π* transitions of the aromatic system and n→π* transitions associated with the carbonyl and nitro groups. The exact position of these peaks can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound Based on data from analogous compounds like 2-Amino-4-nitrophenol.

Transition TypeExpected λ_max (nm)
π → π~220 - 270
π → π / n → π*~300 - 320

Mass Spectrometry (MS, EIMS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, valuable structural information. In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

For this compound (Molecular Weight: 180.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for aromatic nitro ketones include:

Alpha-cleavage: Loss of the methyl group (-CH₃) to form a stable acylium ion [M-15]⁺ at m/z = 165.

Acylium ion formation: Loss of the entire amino-nitrophenyl group to give an acetyl cation [CH₃CO]⁺ at m/z = 43. This is often a prominent peak for acetophenones.

Loss of nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is also characteristic of nitroaromatic compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress, identify compounds, and determine purity. chegg.com It involves a stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). chemguide.co.uknih.gov

For the analysis of this compound, a silica gel plate would serve as the stationary phase due to the polar nature of the molecule's functional groups. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio is adjusted to obtain an optimal retardation factor (R_f) value, ideally between 0.3 and 0.7.

Because of the compound's chromophores, the spot can often be visualized directly under UV light. Alternatively, chemical staining agents can be used. Given the primary amine group, a ninhydrin (B49086) solution followed by heating would produce a characteristic colored spot (typically purple or brown).

Column Chromatography

Column chromatography is a cornerstone technique for the purification of organic compounds. In the context of this compound and its derivatives, this method is crucial for isolating the target molecule from reaction byproducts and unreacted starting materials. The principle of separation relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

Research involving the synthesis of related nitroaromatic compounds frequently employs column chromatography, typically using silica gel as the stationary phase. The choice of the mobile phase, or eluent, is critical and is determined empirically to achieve optimal separation. A gradient of solvents, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is often used. This allows for the sequential elution of compounds based on their polarity.

For instance, in the synthesis of derivatives containing the nitrophenyl moiety, column chromatography on silica gel is a standard purification step. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Table 1: Typical Column Chromatography Parameters for Nitroaromatic Compounds

ParameterDescription
Stationary Phase Silica gel (60-120 or 230-400 mesh) is most commonly used due to its polarity and effectiveness in separating moderately polar compounds.
Mobile Phase (Eluent) A mixture of hexane and ethyl acetate is a versatile choice. The ratio is optimized based on the polarity of the specific derivative, often starting from a low polarity (e.g., 9:1 hexane:ethyl acetate) and increasing to higher polarity.
Elution Technique Gradient elution is often preferred over isocratic elution to effectively separate compounds with a wider range of polarities.
Monitoring Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC) with UV light visualization, to identify those containing the purified compound.

Crystallographic Studies

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This data is paramount for understanding the structure, conformation, and intermolecular interactions that govern the properties of a compound.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise solid-state structure of a molecule. It involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be calculated.

A crystallographic study on a co-crystal of 2-Amino-4-nitrophenol (ANP), a closely related structure, and 1-(2,4,6-trihydroxyphenyl)ethanone (THA) provides significant insight into the structural characteristics of these types of molecules. nih.gov The analysis revealed that both the ANP and THA molecules are nearly planar. nih.gov The crystal structure is stabilized by a complex three-dimensional network of hydrogen bonds (N—H⋯O, O—H⋯O, and O—H⋯N) and intermolecular π–π interactions between the benzene (B151609) rings of adjacent molecules. nih.gov

The detailed structural parameters obtained from such an analysis are crucial for understanding the molecule's conformation and packing in the solid state.

Table 2: Crystallographic Data for 2-Amino-4-nitrophenol·1-(2,4,6-trihydroxyphenyl)ethanone Co-crystal nih.gov

ParameterValue
Chemical Formula C₆H₆N₂O₃·C₈H₈O₄
Molecular Weight 322.27
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.7255 (6) Åb = 13.2184 (11) Åc = 15.8335 (12) Åβ = 118.148 (5)°
Volume (V) 1425.67 (19) ų
Z (Molecules per unit cell) 4
Radiation Type Mo Kα
Temperature 296 K
Key Interactions N—H⋯O, O—H⋯O, O—H⋯N hydrogen bonds; π–π stacking
Centroid-Centroid Distances (π–π) 3.5313 (14) Å (ANP–ANP)3.8440 (16) Å (THA–THA)

Data sourced from a study on a co-crystal containing a structurally similar amino-nitrophenol component. nih.gov

This level of detailed structural information, derived from X-ray diffraction, is fundamental for structure-property relationship studies and for the rational design of new materials based on the this compound scaffold.

Computational Chemistry and Theoretical Studies of 1 2 Amino 4 Nitrophenyl Ethanone

Electronic Structure Calculations

This section would have detailed the application of various computational methods to understand the electronic nature of 1-(2-Amino-4-nitrophenyl)ethanone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate properties like molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations would provide insights into the distribution of electron density and the effects of the amino, nitro, and acetyl functional groups on the phenyl ring. However, no published studies applying DFT to this specific molecule were found.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While generally less accurate than post-Hartree-Fock methods or DFT for many applications, it serves as a foundational starting point for more complex calculations. A literature search did not yield any studies that have applied HF methods to analyze this compound.

Molecular Orbital Analysis

This section would have focused on the molecular orbitals of the compound, which are critical for understanding its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. Without computational studies on this compound, data for its HOMO and LUMO energies and the corresponding energy gap are unavailable.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of bonds and lone pairs, offering insights into intramolecular interactions. No NBO analysis has been reported in the literature for this compound, meaning there is no data on the specific charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. As no computational studies have been performed, MESP maps and detailed charge distribution analyses for this compound are not available.

Due to the lack of published computational and theoretical research specifically on this compound, it is not possible to provide the detailed analysis and data tables as requested. Future computational studies would be necessary to elucidate the electronic structure, molecular orbital characteristics, and charge distribution of this compound.

Vibrational Spectroscopy Simulations and Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. q-chem.com Computational simulations are instrumental in interpreting experimental vibrational spectra by providing a detailed assignment of vibrational modes to specific atomic motions. arxiv.org

Theoretical vibrational frequency analysis is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov This approach calculates the harmonic vibrational frequencies of the molecule in its optimized equilibrium geometry. jetir.org The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a force constant matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. researchgate.net The analysis provides a predicted spectrum where each peak corresponds to a specific vibrational motion, such as stretching, bending, or twisting of functional groups within the molecule. For this compound, this allows for the precise assignment of vibrations related to the amino (-NH2), nitro (-NO2), acetyl (-COCH3), and phenyl ring groups.

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: This table presents theoretical data representative of a DFT/B3LYP/6-311++G(d,p) calculation. Actual values may vary.)

Scaled Frequency (cm⁻¹)IntensityAssignment (Vibrational Mode)
3485MediumN-H Asymmetric Stretch (Amino)
3390MediumN-H Symmetric Stretch (Amino)
3110WeakC-H Aromatic Stretch
1685StrongC=O Stretch (Acetyl)
1620StrongNH₂ Scissoring (Bending)
1580StrongC-C Aromatic Stretch
1515Very StrongNO₂ Asymmetric Stretch
1345Very StrongNO₂ Symmetric Stretch
1290MediumC-N Stretch
840MediumC-H Out-of-plane Bend

This table is interactive. You can sort the columns by clicking on the headers.

While frequency calculations identify the normal modes, a Potential Energy Distribution (PED) analysis is essential to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each vibrational mode. nih.gov Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. researchgate.netnih.gov PED analysis decomposes the complex vibrational motions of the molecule into simple, chemically intuitive terms, resolving ambiguities in assignments, especially in regions where vibrations are highly coupled. researchgate.netnih.gov

For this compound, a PED analysis would detail the percentage contribution of motions like the N-H stretch, C=O stretch, and NO₂ symmetric stretch to their respective calculated frequencies. For instance, a mode around 1685 cm⁻¹ might be shown to be ~85% C=O stretching, with minor contributions from C-C stretching and C-C-O bending, confirming its primary assignment as the carbonyl stretch. This detailed breakdown is invaluable for a rigorous understanding of the molecule's dynamics. jetir.org

Reactivity Descriptors from Computational Models

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule using various descriptors derived from its electronic structure. scielo.org.mx These descriptors help predict how this compound will interact with other chemical species and identify the most reactive sites within the molecule. The calculations are based on the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Global Hardness (η): Calculated as (I-A)/2, it measures the resistance to change in electron distribution. Harder molecules are less reactive.

Electronegativity (χ): Calculated as (I+A)/2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ²/(2η), it quantifies the electrophilic character of the molecule.

Local reactivity is often analyzed using Fukui functions (f(r)) , which identify the sites within the molecule that are most susceptible to nucleophilic attack (f⁺(r)), electrophilic attack (f⁻(r)), or radical attack (f⁰(r)). For this compound, this analysis would likely indicate that the nitrogen and oxygen atoms of the nitro group are prone to nucleophilic attack, while the amino group and specific carbons on the phenyl ring are susceptible to electrophilic attack.

Table 2: Representative Calculated Reactivity Descriptors for this compound (Note: Values are illustrative and depend on the level of theory and solvent model used.)

DescriptorValue (eV)Interpretation
E(HOMO)-6.5Energy of the highest occupied molecular orbital
E(LUMO)-2.8Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)3.7Indicates moderate reactivity
Ionization Potential (I)6.5Energy to remove an electron
Electron Affinity (A)2.8Energy gained upon accepting an electron
Global Hardness (η)1.85Indicates a moderately soft molecule
Electronegativity (χ)4.65Measure of electron-attracting power
Electrophilicity Index (ω)5.86Quantifies electrophilic nature

This table is interactive. You can sort the columns by clicking on the headers.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density distribution (ρ(r)) of a molecule. This analysis reveals the nature of chemical bonds and non-covalent interactions. QTAIM partitions the molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

The analysis focuses on Bond Critical Points (BCPs) located between two bonded atoms. Key properties at a BCP provide insight into the interaction:

Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the bond order. Higher values suggest a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) is characteristic of a shared interaction (covalent bond), where electron density is concentrated along the bond path. A positive value (∇²ρ(r)bcp > 0) signifies a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region.

For this compound, a QTAIM analysis would characterize all the covalent bonds (C-C, C-H, C=O, C-N, N-H, N-O). It would also be particularly useful for identifying and characterizing weaker intramolecular interactions, such as a potential hydrogen bond between one of the amino hydrogens and the oxygen of the adjacent acetyl group, which can significantly influence the molecule's preferred conformation and stability.

Table 3: Illustrative QTAIM Parameters for Selected Bonds in this compound (Note: This table presents theoretical data representative of a QTAIM analysis. Values are in atomic units.)

BondElectron Density (ρ(r)bcp)Laplacian (∇²ρ(r)bcp)Bond Character
C=O~0.40NegativePolar Covalent
C-N (Amino)~0.28NegativeCovalent
C-N (Nitro)~0.25NegativeCovalent
N-O (Nitro)~0.35PositivePolar Covalent (High ionic character)
C-C (Aromatic)~0.30NegativeCovalent
N-H···O (H-Bond)~0.02PositiveClosed-Shell (Hydrogen Bond)

This table is interactive. You can sort the columns by clicking on the headers.

Q & A

(Basic) What are the recommended synthetic routes for 1-(2-Amino-4-nitrophenyl)ethanone, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves refluxing precursors in ethanol or toluene with catalytic agents like acetic acid. For example, derivatives of aminophenyl ethanones are synthesized via condensation reactions, monitored using thin-layer chromatography (TLC) to track progress . Optimization strategies include:

  • Catalyst selection : Acetic acid enhances reaction rates in ethanolic solutions.
  • Solvent purity : Distillation of acetonitrile over CaH₂ or drying toluene using standard protocols minimizes side reactions .
  • Reaction monitoring : TLC ensures intermediate control, reducing undesired byproducts.

(Basic) How can researchers safely handle this compound given limited toxicological data?

Methodological Answer:
Due to insufficient toxicological studies, adhere to precautionary measures from safety data sheets:

  • Exposure mitigation : Use fume hoods to avoid inhaling vapors (P261) and wear nitrile gloves to prevent skin contact (P262) .
  • First-aid protocols : In case of inhalation, move to fresh air and administer artificial respiration if necessary; consult a physician immediately .
  • Waste disposal : Follow institutional guidelines for nitroaromatic compounds to prevent environmental contamination .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : The methyl ketone group (δ ~2.58 ppm, singlet) and aromatic protons (δ 6.60–7.05 ppm) confirm substitution patterns. Overlapping signals in the aromatic region may indicate symmetry or adjacent substituents .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and nitro groups (NO₂, ~1520 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 151.4 [M-H]⁻) and fragmentation patterns assist in verifying the molecular formula .

(Advanced) How can conflicting NMR data be resolved when determining the substitution pattern on the aromatic ring?

Methodological Answer:
Contradictions in aromatic proton signals arise due to symmetry or dynamic processes. To resolve ambiguities:

  • 2D NMR (COSY, NOESY) : Correlate coupling patterns to distinguish between 1,2,3- and 1,2,4-substitution. For instance, a 1,2,3-trisubstituted phenyl moiety shows distinct coupling (e.g., J = 8.0 Hz for adjacent protons) .
  • Comparative analysis : Cross-reference with published data for analogous compounds (e.g., 1-(2',3'-dihydroxyphenyl)ethanone) to validate assignments .
  • Solvent effects : Use deuterated DMSO to resolve overlapping signals via hydrogen bonding interactions.

(Advanced) What strategies are employed to optimize the yield of this compound in multi-step syntheses?

Methodological Answer:
Yield optimization requires:

  • Stepwise purification : Isolate intermediates (e.g., via column chromatography) before proceeding to nitration or amination steps to reduce side reactions .
  • Temperature control : Maintain reflux temperatures within ±2°C to stabilize reactive intermediates (e.g., nitro intermediates prone to decomposition) .
  • Stoichiometric precision : Use a 10% excess of nitrating agents (e.g., HNO₃/H₂SO₄) to ensure complete conversion of amino precursors .

(Advanced) How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The amino group’s lone pair (high nucleophilicity) and nitro group’s electron-withdrawing effect guide regioselectivity in substitution reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced bioactivity .
  • Thermodynamic modeling : Estimate reaction feasibility (ΔG) for proposed synthetic pathways using software like Gaussian or ORCA.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-nitrophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.